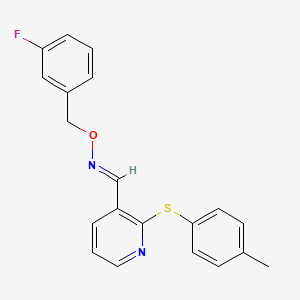

2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime

Description

2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime is a nicotinaldehyde-derived oxime compound featuring a 4-methylphenyl sulfanyl group at the 2-position of the pyridine ring and a 3-fluorobenzyl substituent on the oxime moiety. Its molecular formula is C₁₉H₁₄ClFN₂OS (for the 4-chlorophenyl variant, see ), with a molecular weight of 372.85 g/mol and a purity typically exceeding 90% .

Properties

IUPAC Name |

(E)-N-[(3-fluorophenyl)methoxy]-1-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2OS/c1-15-7-9-19(10-8-15)25-20-17(5-3-11-22-20)13-23-24-14-16-4-2-6-18(21)12-16/h2-13H,14H2,1H3/b23-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTRKPLAMBXYAM-YDZHTSKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=CC=N2)C=NOCC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)SC2=C(C=CC=N2)/C=N/OCC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime typically involves multiple steps, starting with the preparation of 2-((4-Methylphenyl)sulfanyl)nicotinaldehyde. This intermediate can be synthesized through the reaction of 4-methylthiophenol with nicotinaldehyde under specific conditions . The final compound is then obtained by reacting 2-((4-Methylphenyl)sulfanyl)nicotinaldehyde with 3-fluorobenzyl hydroxylamine in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime and sulfanyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations in Nicotinaldehyde Oxime Derivatives

The compound belongs to a broader class of nicotinaldehyde oximes with varying aryl sulfanyl and benzyl substituents. Key analogs include:

Structural Insights :

- Oxime Substituents: The 3-fluorobenzyl oxime moiety introduces electron-withdrawing effects, which may stabilize the oxime bond against hydrolysis compared to non-fluorinated analogs .

Crystallographic and Geometric Comparisons

While direct crystallographic data for the target compound is unavailable, related 1,3,4-thiadiazole derivatives (e.g., 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole) exhibit butterfly-like conformations with near-planar aromatic systems and dihedral angles of ~46° between thiadiazole rings . This suggests that sulfanyl-linked aromatic systems in the target compound may adopt similar planar geometries, influencing packing efficiency and thermal stability.

Biological Activity

2-((4-Methylphenyl)sulfanyl)nicotinaldehyde o-(3-fluorobenzyl)oxime is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula: CHNOS

- Molecular Weight: 288.37 g/mol

- CAS Number: [insert CAS number if available]

The presence of a sulfanyl group and oxime functionality suggests potential reactivity and interaction with biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds containing sulfanyl and oxime groups exhibit significant antimicrobial properties. A study on related Schiff base compounds demonstrated that they possess antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of enzyme activity .

Anticancer Activity

The anticancer potential of similar oxime derivatives has been documented in several studies. For instance, a series of organotin(IV) complexes derived from thio-Schiff bases have shown promising results against cancer cell lines such as HeLa and MCF7, with IC values indicating effective cytotoxicity . The proposed mechanism includes DNA intercalation and inhibition of topoisomerase II, leading to apoptosis in cancer cells.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies on related Schiff base complexes have demonstrated their ability to inhibit specific enzymes like alkaline phosphatase, which is crucial in various metabolic pathways . The inhibition mechanism often involves binding to the active site of the enzyme, thereby preventing substrate access.

Case Study 1: Antibacterial Activity

In a comparative study, this compound was evaluated against standard antibiotics. The results indicated that this compound exhibited superior activity against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer effects of related compounds revealed that those with similar structural motifs significantly inhibited the proliferation of cancer cells. The study utilized MTT assays to determine cell viability post-treatment, showing that concentrations as low as 10 µM resulted in over 50% reduction in cell viability for certain cancer types.

Data Table: Biological Activity Overview

| Biological Activity | Target Organism/Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 5.0 | Membrane disruption |

| Antibacterial | Escherichia coli | 7.5 | Enzyme inhibition |

| Anticancer | HeLa | 10.0 | DNA intercalation |

| Anticancer | MCF7 | 15.0 | Topoisomerase II inhibition |

Q & A

Basic: What are the standard synthetic routes for this compound, and which spectroscopic techniques confirm its structure?

Answer:

The synthesis typically involves a multi-step sequence, including sulfanyl group introduction via nucleophilic substitution, followed by oxime formation through condensation of nicotinaldehyde derivatives with hydroxylamine. Key parameters include solvent selection (e.g., dichloromethane or DMF), temperature control (0–80°C), and reaction time optimization (6–24 hours) to achieve yields >70% . Structural confirmation employs 1H/13C NMR to identify aromatic protons and sulfanyl/oxime moieties, IR spectroscopy (C=N stretch at ~1600–1650 cm⁻¹), and mass spectrometry (HRMS for molecular ion validation) .

Basic: What functional groups are critical for reactivity, and how are they characterized?

Answer:

The sulfanyl group (–S–) and oxime moiety (C=N–O–) dominate reactivity. IR spectroscopy detects the oxime’s N–O stretch (~930 cm⁻¹) and C=N imine stretch. NMR reveals deshielded protons adjacent to the sulfanyl group (δ 7.2–7.8 ppm for aromatic regions) and the oxime’s NH proton (δ 8.1–8.5 ppm) .

Advanced: How can reaction conditions be optimized to enhance oxime formation yield?

Answer:

Yield optimization requires:

- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of hydroxylamine .

- Catalytic acid/base use : Pyridine or acetic acid accelerates imine formation .

- Temperature control : Maintaining 50–60°C minimizes side products like Schiff bases .

- Stoichiometric ratios : A 1.2:1 excess of hydroxylamine ensures complete aldehyde conversion .

Advanced: How to resolve discrepancies in NMR data for the oxime moiety?

Answer:

Conflicting NMR signals (e.g., tautomerism in oximes) can be addressed via:

- 2D NMR (COSY, HSQC) : Assigns coupling between NH and adjacent protons .

- Variable-temperature NMR : Identifies dynamic equilibria (e.g., E/Z isomerism) .

- Comparative analysis : Cross-referencing with synthesized analogs or crystallographic data .

Advanced: What side reactions occur during synthesis, and how are they mitigated?

Answer:

Common side reactions include:

- Sulfanyl oxidation : Forms sulfoxides/sulfones; prevented by inert atmosphere (N2/Ar) and antioxidant additives (e.g., BHT) .

- Aldehyde overoxidation : Controlled by limiting exposure to strong oxidizing agents .

- Imine hydrolysis : Avoided by anhydrous conditions and molecular sieves .

Basic: What purification methods are effective post-synthesis?

Answer:

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates polar impurities .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 120–125°C) .

Advanced: How is the stereochemistry of the oxime determined?

Answer:

- X-ray crystallography : Resolves E/Z configurations via spatial arrangement of substituents .

- NOESY NMR : Detects proximity between oxime NH and adjacent aromatic protons .

Basic: How do solubility properties influence solvent selection for reactions?

Answer:

The compound is sparingly soluble in water but dissolves in dichloromethane , DMF , or THF . Solvent choice impacts reaction kinetics: DMF enhances nucleophilicity in SN2 steps, while THF is preferred for low-temperature lithiation .

Advanced: What computational methods support structural analysis?

Answer:

- Density Functional Theory (DFT) : Predicts NMR chemical shifts (e.g., B3LYP/6-31G* basis set) and optimizes geometry .

- Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) .

Advanced: How to assess compound stability under storage conditions?

Answer:

- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 4–8 weeks.

- HPLC monitoring : Tracks degradation products (e.g., oxidized sulfanyl groups) .

- Light sensitivity testing : Amber vials prevent photodegradation of the oxime moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.